molecular formula C9H11FO2 B1612561 (S)-(+)-1-(4-Fluorophenoxy)-2-propanol CAS No. 206125-75-9

(S)-(+)-1-(4-Fluorophenoxy)-2-propanol

Cat. No. B1612561
CAS RN: 206125-75-9
M. Wt: 170.18 g/mol
InChI Key: RIFIEDWKCIVRQN-ZETCQYMHSA-N
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Description

(S)-(+)-1-(4-Fluorophenoxy)-2-propanol, also known as (S)-(+)-4'-fluoro-2'-hydroxy-1-phenyl-1-propanol, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

In vitro Mechanisms and Environmental Impact

  • Bisphenol A (BPA), sharing a similar phenolic structure to "(S)-(+)-1-(4-Fluorophenoxy)-2-propanol," has been extensively studied for its in vitro molecular mechanisms and environmental impacts. BPA is primarily used in polycarbonate plastic and epoxy resins manufacturing, with concerns about its reproductive and developmental effects on wildlife and laboratory animals. Understanding BPA's mechanisms of action, tissue-specific impacts, and windows of susceptibility is crucial for assessing risks to human health (Wetherill et al., 2007).

Bioremediation and Degradation

  • The role of enzymes, such as laccase from Fusarium incarnatum UC-14, in the bioremediation of BPA, indicates a potential application area for similar phenolic compounds. The use of a reverse micelles system for the oxidative degradation of hydrophobic phenols suggests that enzymes could be employed to enhance the biodegradability of environmental pollutants (Chhaya & Gupte, 2013).

Endocrine-Disruptive Effects

  • Studies on BPA's endocrine-disruptive effects on aquatic organisms highlight the importance of assessing similar effects for other phenolic compounds. Understanding the contamination routes, degradation in aquatic environments, and the impact on aquatic life forms can inform the safe use and disposal of chemicals like "(S)-(+)-1-(4-Fluorophenoxy)-2-propanol" (Kang, Aasi, & Katayama, 2007).

Advanced Materials and Solar Cells

  • The synthesis and study of novel compounds for applications in liquid crystal displays (LCDs) and polymer solar cells represent another potential area of research. For example, azo-containing thiophene-based prop-2-enoates and fused nonacyclic electron acceptors show promise in photoalignment and energy conversion, respectively. These applications demonstrate how specific structural features, such as fluorophenoxy groups, can be pivotal in developing advanced materials (Hegde et al., 2013); (Dai et al., 2017).

properties

IUPAC Name

(2S)-1-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFIEDWKCIVRQN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584211
Record name (2S)-1-(4-Fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(4-Fluorophenoxy)-2-propanol

CAS RN

206125-75-9
Record name (2S)-1-(4-Fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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